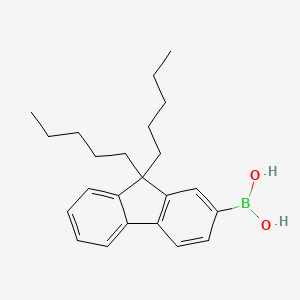

(9,9-Dipentylfluoren-2-yl)boronic acid

Descripción general

Descripción

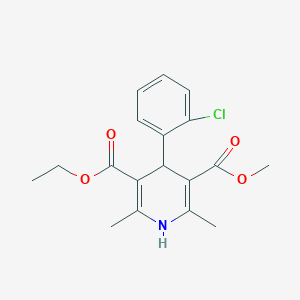

“(9,9-Dipentylfluoren-2-yl)boronic acid” is a boronic acid derivative. It is an organic compound related to boric acid in which one of the three hydroxyl groups is replaced by an alkyl or aryl group .

Synthesis Analysis

The conventional synthesis method for similar compounds involves using a strong base such as butyllithium to remove bromine from the starting material, followed by the addition of the corresponding trimethyl borate or triisopropyl borate. An acid is then added to promote the 1,2-migration of boron, resulting in the product .Molecular Structure Analysis

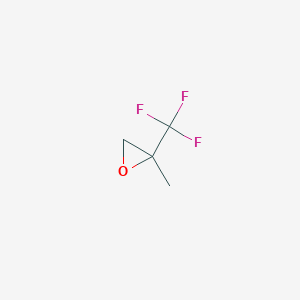

The molecular formula of “this compound” is C23H31BO2. The structure of a similar compound, 9,9-Dimethyl-9H-fluorene-2-yl-2-boronic acid, is represented by the SMILES string OB(O)C1=CC2=C(C=C1)C3=C(C=CC=C3)C2©C .Chemical Reactions Analysis

Boronic acids, including “this compound”, are known for their ability to form reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc. (molecules with vicinal, (1,2) or occasionally (1,3) substituted Lewis base donors (alcohol, amine, carboxylate)) .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 350.3 g/mol. A similar compound, 9,9-Dimethyl-9H-fluorene-2-yl-2-boronic acid, is a solid .Aplicaciones Científicas De Investigación

Luminescent Materials and Electron Mobility

π-Conjugated copolymers, incorporating (9,9-Dipentylfluoren-2-yl)boronic acid derivatives, have been synthesized and exhibit significant potential in luminescent materials due to their high electron mobility. These materials, developed through an efficient Suzuki cross-coupling reaction, showcase red-shifted optical properties and analogous values in molar extinction coefficients and emission maxima compared to related compounds. Their electron mobility, crucial for applications in optoelectronic devices, has been quantitatively assessed, highlighting their suitability for electronic device fabrication (Nagai et al., 2010).

Sensing Applications

A novel boronic acid derivative featuring this compound has been developed for highly selective and sensitive "on-off-on" relay fluorescence sensing of Fe3+ and F- ions under physiological conditions. This compound demonstrates a significant potential for environmental monitoring and biomedical applications, offering a straightforward and effective approach to detecting these ions with high fidelity. Its low cytotoxicity and application in living cell imaging further underscore its utility in bioimaging and diagnostic assays (Selvaraj et al., 2019).

Advanced Lewis Acid Catalysis

The exploration of partially fluorinated boron Lewis acids, including those related to this compound structures, has opened new avenues in catalysis. These Lewis acids demonstrate comparable acidity to traditional counterparts but offer unique reactivity profiles in reductions and coupling reactions, providing a versatile tool for organic synthesis and material science research (Mohr et al., 2014).

Polymer Science

In the realm of polymer science, this compound derivatives have been utilized as precursors for the synthesis of conjugated polymers. These novel monomers allow for the electrochemical polymerization, leading to polymers with distinct electronic properties suitable for optoelectronic applications. The development of these materials highlights the versatility of this compound derivatives in creating advanced materials with tailored properties (Baghdouche et al., 2015).

Chemosensors for Monosaccharides

Fluorene-based boronic acids have shown promising applications as fluorescent chemosensors for monosaccharides at physiological pH. Compounds derived from this compound have been synthesized to detect D-monosaccharides, particularly D-fructose, demonstrating high selectivity, sensitivity, and stability. This application underscores the potential of this compound derivatives in biomedical research and diagnostic applications (Hosseinzadeh et al., 2015).

Mecanismo De Acción

Target of Action

The primary target of (9,9-Dipentylfluoren-2-yl)boronic acid is the transition metal catalysts used in carbon-carbon bond forming reactions . The compound acts as an organoboron reagent, which is a key component in these reactions .

Mode of Action

This compound interacts with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the transition metal catalyst forms a new bond with the electrophilic organic group . In the transmetalation step, the organoboron compound, such as this compound, transfers the organic group from boron to the transition metal .

Biochemical Pathways

The main biochemical pathway affected by this compound is the carbon-carbon bond formation . This compound plays a crucial role in the SM cross-coupling reaction, which is a widely used method for creating carbon-carbon bonds . The downstream effects of this pathway include the synthesis of a wide range of organic compounds .

Pharmacokinetics

It’s known that the compound is asolid at room temperature and has a predicted density of 1.28±0.1 g/cm3 . Its boiling point is predicted to be 546.3±60.0 °C . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds . The compound’s high fluorescence efficiency also suggests potential applications in optoelectronic devices .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at room temperature . It’s also soluble in some organic solvents at room temperature, such as dichloromethane, acetonitrile, and chloroform . These factors can influence the compound’s action, efficacy, and stability.

Direcciones Futuras

Boronic acids are increasingly utilized in diverse areas of research. Their interactions with diols and strong Lewis bases lead to their utility in various sensing applications. They are also used extensively in organic chemistry as chemical building blocks and intermediates predominantly in the Suzuki coupling . The future of “(9,9-Dipentylfluoren-2-yl)boronic acid” and similar compounds likely lies in these areas of research.

Propiedades

IUPAC Name |

(9,9-dipentylfluoren-2-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31BO2/c1-3-5-9-15-23(16-10-6-4-2)21-12-8-7-11-19(21)20-14-13-18(24(25)26)17-22(20)23/h7-8,11-14,17,25-26H,3-6,9-10,15-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCMFLHIBNVHQOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C3=CC=CC=C3C2(CCCCC)CCCCC)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(2,3-Dihydroxy-propylamino)-phenyl]-4-(5-fluoro-1-methyl-1H-indol-3-YL)-pyrrole-2,5-dione](/img/structure/B3327902.png)

![3-[2-[1-(6-Hydroxy-6-methylheptan-2-yl)-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol](/img/structure/B3327925.png)

![5-Azido-3-methyl-3,5-dihydro-4H-benzo[d][1,2]diazepin-4-one](/img/structure/B3327930.png)